![molecular formula C9H10N2O2 B2453704 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid CAS No. 1700148-27-1](/img/structure/B2453704.png)
2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid
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Description
2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid, also known as CP-524, 288, is a pyrimidine derivative that has gained significant attention due to its potential applications in the field of medicinal chemistry. It is a small molecule that has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Scientific Research Applications
Synthesis and Bioactivity
2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid and related compounds have been extensively studied for their biological activities. For instance, cyclopropanecarboxylic acid derivatives have been synthesized for their potential herbicidal and fungicidal activities. New compounds synthesized from cyclopropanecarboxylic acid showed promising biological activities, indicating the importance of cyclopropyl groups in bioactive molecules (Tian, Song, Wang, & Liu, 2009).
Antiviral and Antibacterial Agents
The structural modification of pyrimidine derivatives, including the incorporation of cyclopropyl groups, has led to the discovery of compounds with significant antibacterial and antiviral activities. For example, fluoro-naphthyridines with cycloalkylamino groups have shown potent in vitro and in vivo antibacterial properties. This highlights the potential of cyclopropyl-substituted pyrimidines as therapeutic agents against bacterial infections (Bouzard et al., 1992).
Enzyme Inhibition
Compounds containing the cyclopropyl moiety, similar to 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid, have been evaluated for their ability to inhibit enzymes crucial for cellular functions. For instance, derivatives of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid demonstrated interaction with mammalian topoisomerase II, suggesting their potential in cancer therapy by targeting DNA replication and cell division processes (Wentland et al., 1993).
properties
IUPAC Name |
2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-5-4-10-8(6-2-3-6)11-7(5)9(12)13/h4,6H,2-3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCFNDRIGGUBSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid |
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